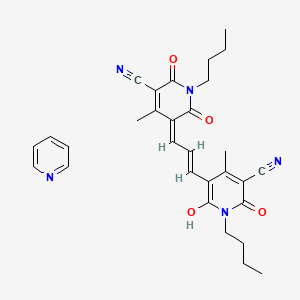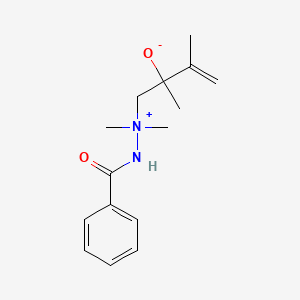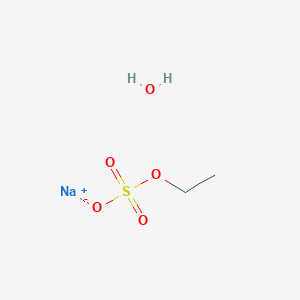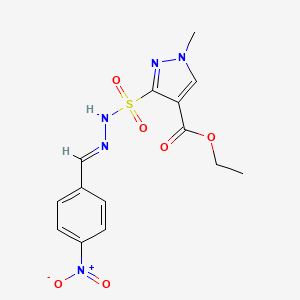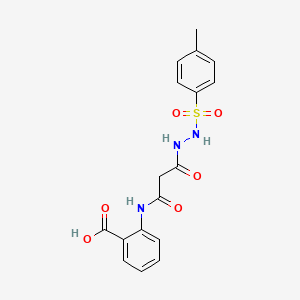
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a benzoic acid moiety linked to a sulfonyl hydrazino group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl hydrazide with a dioxopropyl derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzoic acids, and various reduced derivatives.
Scientific Research Applications
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. The sulfonyl hydrazino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 4-methylphenyl ester
- Benzoic acid, 2-methoxy-4-(methylsulfanyl)benzoic acid
Uniqueness
Benzoic acid, 2-((3-(2-((4-methylphenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific structural features, such as the sulfonyl hydrazino group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.
Properties
CAS No. |
115150-37-3 |
|---|---|
Molecular Formula |
C17H17N3O6S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[[3-[2-(4-methylphenyl)sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H17N3O6S/c1-11-6-8-12(9-7-11)27(25,26)20-19-16(22)10-15(21)18-14-5-3-2-4-13(14)17(23)24/h2-9,20H,10H2,1H3,(H,18,21)(H,19,22)(H,23,24) |
InChI Key |
FJEYHCKPQJBNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


